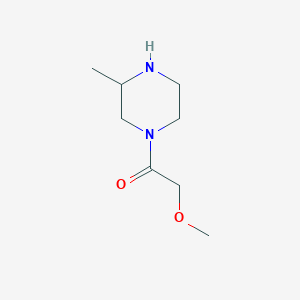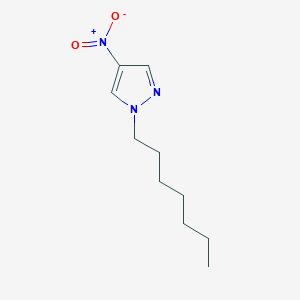![molecular formula C13H16ClF3N2 B6362393 1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine CAS No. 1240573-35-6](/img/structure/B6362393.png)
1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine” is a chemical compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR) .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various studies . For example, the molecular formula of a similar compound, 1-[4-Chloro-3-(trifluoromethyl)phenyl]thiourea, is C8H6ClF3N2S .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries have been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the average mass of a similar compound, 1-[4-Chloro-3-(trifluoromethyl)phenyl]thiourea, is 254.660 Da .Scientific Research Applications
1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine has been studied for its potential applications in a variety of scientific fields. In synthetic organic chemistry, this compound has been used as a reagent in the synthesis of a variety of organic compounds. In medicinal chemistry, this compound has been studied for its potential applications as a drug candidate and as a ligand for drug delivery. In materials science, this compound has been studied for its potential applications as a polymerization catalyst and a precursor for the synthesis of nanomaterials.
Mechanism of Action
Target of Action
A related compound, a derivative of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (tfmp), has been studied for its analgesic properties . It’s possible that this compound may also interact with similar targets involved in pain perception and relief.
Mode of Action
It’s worth noting that tfmp derivatives have been shown to have potent analgesic efficacy, suggesting they may interact with their targets to modulate pain signaling pathways .
Biochemical Pathways
Given the analgesic properties of related compounds, it’s plausible that this compound may influence pathways related to pain perception and inflammation .
Result of Action
Tfmp derivatives have been shown to have potent analgesic effects, suggesting that this compound may also have similar effects .
Advantages and Limitations for Lab Experiments
The advantages of using 1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine in laboratory experiments include its low melting point, low volatility, and its ability to act as a Lewis acid and proton donor. The limitations of using this compound in laboratory experiments include its limited solubility in organic solvents and its potential to react with other compounds.
Future Directions
For research on 1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine include further studies on its potential applications in synthetic organic chemistry, medicinal chemistry, and materials science. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound, as well as its mechanism of action. Finally, further studies are needed to explore the potential of this compound as a drug candidate and as a ligand for drug delivery.
Synthesis Methods
1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine can be synthesized by a variety of methods. The most common method is the reaction of 4-chloro-3-trifluoromethylphenylmethyl chloride with 2-methylpiperazine in an aqueous medium. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as triethylamine. Other methods of synthesis include the reaction of 4-chloro-3-trifluoromethylphenylmethyl chloride with 2-methylpiperazine in an organic solvent, such as dichloromethane, and the reaction of 4-chloro-3-trifluoromethylphenylmethyl chloride with an amine, such as 2-methylpiperazine, in the presence of a base.
properties
IUPAC Name |
1-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClF3N2/c1-9-7-18-4-5-19(9)8-10-2-3-12(14)11(6-10)13(15,16)17/h2-3,6,9,18H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBXPEKBHCIVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362330.png)
![Methyl 4-[(dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B6362335.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]piperazine](/img/structure/B6362345.png)
![4-Bromo-2-[(butylamino)methyl]phenol hydrochloride](/img/structure/B6362350.png)

![4-Bromo-2-[(butylamino)methyl]phenol](/img/structure/B6362352.png)
![2-[(Butylamino)methyl]-6-ethoxyphenol hydrochloride](/img/structure/B6362360.png)


![2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362385.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6362389.png)


![1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362413.png)